4-Methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound with potential applications in pharmacology, particularly in the development of therapeutic agents. This compound is characterized by its unique chemical structure, which includes a quinazoline core substituted with a piperazine moiety.
The compound's chemical structure can be identified through various databases, including ChemicalBook and PubChem, which provide detailed information on its properties and potential applications. The compound is also referred to by its CAS number and other synonyms in scientific literature.
This compound belongs to the class of quinazolines and piperazines, which are known for their biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. Quinazolines are often investigated for their role in treating various disorders, including anxiety and depression.
The synthesis of 4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress of the synthesis.
The molecular formula of 4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is , with a molecular weight of approximately 322.4 g/mol. The structure features a quinazoline ring fused with a piperazine substituent, contributing to its potential pharmacological activity.
The compound's structural representation can be described using the following identifiers:
InChI=1S/C19H22N4O/c1-23-19(25)18(24)17(22-12-14-20(21)15-13-22)16-10-8-7-9-11-16/h7-11H,12-15H2,1-6H3
CN1CCN(C(C1)c2ccccc2)c3ncccc3C(=O)O
The compound can undergo various chemical reactions typical for quinazolines and piperazines:
These reactions can be utilized to modify the compound's properties or enhance its biological activity. Reaction conditions such as temperature and catalysts play a crucial role in determining the reaction pathways.
The mechanism of action of 4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is primarily linked to its interaction with neurotransmitter systems in the brain. It is hypothesized to act on serotonin and dopamine receptors, which are crucial for mood regulation.
Research indicates that compounds with similar structures exhibit anxiolytic and antidepressant effects by modulating neurotransmitter levels, thus suggesting potential therapeutic uses for this compound.
The compound is expected to have specific physical characteristics:
Key chemical properties include:
4-Methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has potential applications in:
This compound represents an interesting area of study within medicinal chemistry due to its structural complexity and potential therapeutic benefits. Further research is warranted to fully elucidate its biological effects and optimize its application in clinical settings.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5